![molecular formula C11H14O4 B14286210 4-(Ethoxymethoxy)-3-methoxybenzaldehyde CAS No. 128837-27-4](/img/structure/B14286210.png)
4-(Ethoxymethoxy)-3-methoxybenzaldehyde
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Overview
Description
4-(Ethoxymethoxy)-3-methoxybenzaldehyde is an organic compound with the molecular formula C10H12O4 It is a benzaldehyde derivative, characterized by the presence of ethoxymethoxy and methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethoxy)-3-methoxybenzaldehyde can be achieved through several methods. One common approach involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . Another method includes the alkoxymercuration-demercuration of an alkene, which converts an alkene into an ether .
Industrial Production Methods
Industrial production of ethers, including compounds like this compound, often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to form alkenes .
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxymethoxy)-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The methoxy and ethoxymethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOCH2CH3) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-(Ethoxymethoxy)-3-methoxybenzoic acid.
Reduction: 4-(Ethoxymethoxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Ethoxymethoxy)-3-methoxybenzaldehyde is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It acts as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(Ethoxymethoxy)-3-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biological systems. The methoxy and ethoxymethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Lacks the ethoxymethoxy group, making it less sterically hindered.
3-Methoxybenzaldehyde: Lacks the ethoxymethoxy group, resulting in different reactivity.
4-(Ethoxymethoxy)phenylboronic acid: Contains a boronic acid group instead of an aldehyde group.
Uniqueness
4-(Ethoxymethoxy)-3-methoxybenzaldehyde is unique due to the presence of both methoxy and ethoxymethoxy groups, which influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
CAS No. |
128837-27-4 |
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Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-(ethoxymethoxy)-3-methoxybenzaldehyde |
InChI |
InChI=1S/C11H14O4/c1-3-14-8-15-10-5-4-9(7-12)6-11(10)13-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
KAYPSBSKABKCJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOC1=C(C=C(C=C1)C=O)OC |
Origin of Product |
United States |
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